molecular formula C7H13O6P B033356 Phosdrin CAS No. 7786-34-7

Phosdrin

Cat. No.: B033356
CAS No.: 7786-34-7
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-UHFFFAOYSA-N
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Mechanism of Action

Phosdrin, also known as Mevinphos, is an organophosphate insecticide . It is used to control a wide range of insects in various crops . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the nerve synapses . This accumulation results in continuous stimulation of the nerves, causing symptoms of poisoning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves .

Pharmacokinetics

They are distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Furthermore, the presence of other substances or contaminants in the environment can potentially interact with this compound, altering its efficacy .

Preparation Methods

Phosdrin is synthesized through the reaction of trimethyl phosphite with chloroacetoacetate . The industrial production involves the following steps:

    Reaction: Trimethyl phosphite reacts with chloroacetoacetate to form the intermediate compound.

    Purification: The intermediate is purified to remove any impurities.

    Final Product: The purified intermediate undergoes further chemical reactions to produce this compound.

The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phosdrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different compounds.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phosdrin has several scientific research applications:

Biological Activity

Phosdrin, also known as mevinphos, is an organophosphate pesticide that has garnered attention due to its potent biological activity, particularly its inhibition of acetylcholinesterase (AChE). This article reviews the biological effects of this compound, highlighting case studies, research findings, and data tables that illustrate its impact on human health and animal behavior.

This compound acts primarily as a cholinesterase inhibitor , leading to the accumulation of acetylcholine at synapses. This disruption in neurotransmission can result in various cholinergic symptoms, including muscle twitching, respiratory distress, and even death in severe cases. The compound's ability to inhibit AChE is critical in understanding its toxicity profile.

Acute Toxicity

The acute toxicity of this compound has been documented in several studies. A notable case involved 19 occupational cases of systemic poisoning among farm workers, where symptoms included blurred vision and weakness due to significant AChE inhibition. Post-exposure analysis revealed that erythrocyte AChE levels could remain inhibited for up to 66 days after exposure .

Table 1: Summary of Acute Toxicity Cases Related to this compound Exposure

Study ReferencePopulationSymptoms ReportedAChE Inhibition (%)
California DPH (1958)Farm WorkersBlurred vision, headacheNot specified
Midtling et al. (1985)Cauliflower WorkersWeakness, anorexia18-26% (RBC AChE)
Jauhialnen et al. (1992)Greenhouse WorkersCholinergic symptoms15-29% (Plasma PChE)

Behavioral Studies

Behavioral effects of this compound have been studied in animal models, particularly in pigeons and squirrel monkeys. Research indicates that increasing doses of this compound correlate with decreased response rates in operant conditioning tasks. For example, one study found that response rates diminished as doses increased, demonstrating the compound's impact on cognitive and motor functions .

Table 2: Behavioral Response Rates in Animal Studies

Subject TypeDose (mg/kg)Average Response Rate (%)
Squirrel Monkeys0.1080
Squirrel Monkeys0.1575
Pigeons0.2070

Chronic Effects and Long-term Exposure

Long-term exposure to this compound has been associated with persistent neurological deficits. In a study involving agricultural workers exposed to mevinphos during spraying operations, significant and prolonged inhibition of both plasma pseudocholinesterase and erythrocyte AChE was observed . The long-term monitoring revealed that some individuals continued to experience symptoms such as fatigue and cognitive impairment even after biochemical recovery.

Case Studies

A significant case study reported a pilot who suffered from repeated exposures to this compound, leading to acute poisoning and subsequent behavioral changes that culminated in a plane crash . This incident underscores the critical need for rapid detection methods for this compound poisoning.

Properties

IUPAC Name

methyl 3-dimethoxyphosphoryloxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032683
Record name Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7786-34-7
Record name Mevinphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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